molecular formula C10H14N2O B13259514 4-Phenoxybutanimidamide

4-Phenoxybutanimidamide

Cat. No.: B13259514
M. Wt: 178.23 g/mol
InChI Key: NZSAOZGIHOWBHB-UHFFFAOYSA-N
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Description

4-Phenoxybutanimidamide is an organic compound with the molecular formula C10H14N2O It is characterized by the presence of a phenoxy group attached to a butanimidamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenoxybutanimidamide typically involves the reaction of 4-phenoxybutanoyl chloride with ammonia or an amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure the completion of the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to achieve high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

4-Phenoxybutanimidamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxybutanoic acid, while reduction can produce phenoxybutylamine .

Scientific Research Applications

4-Phenoxybutanimidamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Phenoxybutanimidamide involves its interaction with specific molecular targets in biological systems. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in key biochemical processes .

Comparison with Similar Compounds

Similar Compounds

    4-Phenylbutylamine: Similar in structure but with an amine group instead of an imidamide group.

    4-Phenoxybutanoic acid: Similar backbone but with a carboxylic acid group.

    4-Phenoxybutylamine: Similar structure with an amine group.

Uniqueness

4-Phenoxybutanimidamide is unique due to its imidamide functional group, which imparts distinct chemical reactivity and potential biological activities compared to its analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

4-phenoxybutanimidamide

InChI

InChI=1S/C10H14N2O/c11-10(12)7-4-8-13-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H3,11,12)

InChI Key

NZSAOZGIHOWBHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCCC(=N)N

Origin of Product

United States

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